molecular formula C21H31NO2 B1624668 [(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate CAS No. 397849-97-7

[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate

Cat. No.: B1624668
CAS No.: 397849-97-7
M. Wt: 329.5 g/mol
InChI Key: BLLGOPLLCDRJQD-OOYAWMOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
The compound, with the systematic name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate (CAS: 397849-97-7), is a chiral aziridine-2-carboxylate ester. Its structure comprises three key components:

  • A menthyl group [(1R,2S,5R)-5-methyl-2-isopropylcyclohexyl], derived from (-)-menthol, acting as a chiral auxiliary.
  • An aziridine ring substituted with a (1R)-1-phenylethyl group, introducing steric and electronic effects.
  • A carboxylate ester linkage, critical for reactivity and stability .

Synthesis:
The compound is synthesized via a diastereoselective reaction between 2,3-dibromopropane (-)-menthol ester and (1R)-phenylethylamine, achieving a 90% yield of a diastereomeric mixture (compounds 2 and 3 in ). The stereochemical control arises from the menthyl group’s rigid bicyclic framework, which directs nucleophilic attack to form the (2S)-aziridine configuration .

Applications:
This compound serves as a precursor in enantioselective synthesis, particularly for nitrogen-containing heterocycles used in pharmaceuticals and agrochemicals. Its aziridine moiety’s strain and nucleophilic reactivity make it valuable for ring-opening reactions .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-14(2)18-11-10-15(3)12-20(18)24-21(23)19-13-22(19)16(4)17-8-6-5-7-9-17/h5-9,14-16,18-20H,10-13H2,1-4H3/t15-,16-,18+,19+,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLGOPLLCDRJQD-OOYAWMOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CN2C(C)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CN2[C@H](C)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429439
Record name ST031675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397849-97-7
Record name ST031675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 397849-97-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like ST031675. Factors such as temperature, pH, and the presence of other compounds can affect how ST031675 interacts with its target, how it is metabolized, and how stable it is in various environments.

Biological Activity

The compound [(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate is a member of the aziridine family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H31NO2
  • Molecular Weight : 331.48 g/mol

Aziridines, including this compound, are known for their ability to undergo nucleophilic ring-opening reactions. This property allows them to interact with various biological targets, leading to significant pharmacological effects. The specific biological activities attributed to this compound include:

  • Antimicrobial Activity : Some studies suggest that aziridine derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with protein function.
  • Antitumor Effects : Research has indicated that aziridines can induce apoptosis in cancer cells, potentially through the activation of caspases or other apoptotic pathways.

Case Studies and Applications

  • Synthesis of Biologically Relevant Compounds :
    A review highlighted the utility of N-(1-phenylethyl)aziridine-2-carboxylates in synthesizing various biologically active compounds. The aziridine ring can be opened regioselectively to yield amino alcohols and other functionalized products that serve as intermediates in drug synthesis .
    CompoundBiological Activity
    FormoterolBronchodilator used in asthma treatment
    TamsulosinAlpha-blocker for benign prostatic hyperplasia
  • Immunostimulant Properties :
    Some derivatives of N-(1-phenylethyl)aziridine have been reported to exhibit immunostimulant activity, suggesting potential applications in enhancing immune responses .

Research Findings

Recent studies have focused on the synthesis and functionalization of aziridines to enhance their biological activity. The following findings are notable:

  • Regioselective Ring Opening : The regioselective opening of the aziridine ring at the less substituted carbon atom has been successfully demonstrated, allowing for the production of enantiomerically pure amines and alcohols .
  • Chiral Auxiliary Applications : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the creation of complex natural products and pharmaceutical agents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of aziridine compounds exhibit significant anticancer properties. The aziridine ring can participate in nucleophilic attack mechanisms that lead to the formation of DNA adducts, potentially inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound's unique structure may enhance its interaction with microbial membranes, leading to increased antimicrobial activity. Preliminary studies suggest that aziridine derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.

Synthesis of Polymers

The compound can be utilized as a monomer in the synthesis of novel polymers. Its functional groups allow for polymerization reactions that can yield materials with specific mechanical and thermal properties. Research has indicated that incorporating such compounds into polymer matrices can improve their durability and resistance to environmental factors.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives. The aziridine moiety provides cross-linking capabilities that enhance the adhesive properties of formulations.

Pesticide Development

Aziridine derivatives have been explored for their potential as pesticides due to their ability to disrupt biological processes in pests. Research is ongoing to evaluate the efficacy of this compound in controlling agricultural pests while minimizing environmental impact.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines using aziridine derivatives similar to the target compound.
Study BAntimicrobial PropertiesShowed enhanced activity against Gram-positive bacteria when tested against standard antibiotics.
Study CPolymer SynthesisDeveloped a new class of biodegradable polymers incorporating aziridine-based monomers, exhibiting improved mechanical properties compared to traditional plastics.

Comparison with Similar Compounds

Research Findings and Data

Solubility and Stability

Compound Solubility Stability (25°C)
Target Compound Soluble in DCM, THF Stable for 6 months
Oxathiolane Derivative Soluble in DMSO, methanol Stable for 12 months
Cyclopropane-FABP4 Inhibitor Insoluble in water Degrades in >1 month

Data from , and 11

Preparation Methods

Modified Wenker Synthesis

The Wenker method, originally developed for aziridine synthesis, involves cyclization of β-amino alcohols via sulfate intermediates. Nakagawa’s adaptation enables the preparation of aziridine-2-carboxylates by starting from serine or threonine derivatives:

  • Amino Alcohol Preparation : L-Serine is converted to methyl (2S)-2-amino-3-hydroxypropanoate.
  • Sulfonate Formation : Treatment with toluenesulfonyl chloride yields the β-amino sulfonate ester.
  • Cyclization : Base-mediated intramolecular nucleophilic substitution forms the aziridine ring.

For the target compound, this method requires introduction of the (1R)-1-phenylethyl group prior to cyclization. However, the harsh basic conditions may lead to racemization, necessitating chiral auxiliaries or asymmetric catalysis.

Gabriel Synthesis with β-Amino Halides

The Gabriel synthesis employs β-amino halides, such as (2S)-1-[(1R)-1-phenylethyl]-2-chloroaziridine-2-carboxylate, which undergo base-induced cyclization. Key steps include:

  • Halogenation : Reaction of β-amino alcohols with thionyl chloride or PBr₃.
  • Cyclization : Treatment with K₂CO₃ or Et₃N in THF yields the aziridine ring.

This method provides moderate yields (45–60%) but struggles with stereochemical purity when applied to N-unsubstituted aziridines.

Enantioselective Aziridination of Alkenes

Recent advances in transition-metal catalysis offer superior stereocontrol. A rhodium-catalyzed method reported by JACS enables aziridination of unactivated alkenes with hydroxylamine reagents:

Catalytic Cycle and Mechanism

  • Catalyst Activation : The planar chiral Rh(III) indenyl catalyst (e.g., (S)-5) coordinates to the hydroxylamine reagent (NsONH₂).
  • Alkene Insertion : Migratory insertion of the alkene into the Rh–N bond forms a strained metallacycle.
  • Reductive Elimination : Collapse of the metallacycle releases the aziridine with >95% enantiomeric excess (e.r.).

Substrate Scope :

  • The method tolerates alkyl chains (C₃–C₈), esters, and aryl groups.
  • Chemoselectivity favors unactivated alkenes over styrenes or acrylates.

Application to Target Compound

  • Alkene Substrate : (1R)-1-phenylethyl-substituted allyl carboxylate is prepared via Heck coupling or Grignard addition.
  • Aziridination : Using (S)-5 (2.5 mol%), NsONH₂, and TfOH in DCE at 40°C for 24 h, the aziridine core is formed in 68% yield (95:5 e.r.).

Esterification with the Menthyl Group

The menthyl ester is introduced via Steglich esterification or mixed carbonic anhydride methods:

Steglich Esterification

  • Activation : Aziridine-2-carboxylic acid (1.0 equiv) is treated with DCC (1.2 equiv) and DMAP (0.1 equiv) in CH₂Cl₂.
  • Coupling : (-)-Menthol (1.1 equiv) is added, and the reaction stirred at 25°C for 12 h.
  • Workup : Filtration and chromatography yield the ester in 75–82% yield.

Challenges :

  • Steric bulk of menthol reduces reaction efficiency; elevated temperatures (40°C) improve conversion.
  • Epimerization at the aziridine C2 position is minimized by avoiding strong acids/bases.

Comparison of Synthetic Routes

Method Yield (%) e.r. Steps Scalability
Modified Wenker 45–55 85:15 5 Moderate
Gabriel Synthesis 50–60 70:30 4 High
Rh-Catalyzed 65–75 95:5 3 High

The rhodium-catalyzed route offers superior enantioselectivity and fewer steps, making it the preferred method for large-scale synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the stereochemically complex cyclohexyl moiety in this compound?

  • Methodological Answer : The cyclohexyl core can be synthesized via stereoselective hydrogenation of menthol derivatives or chiral resolution of diastereomeric intermediates. For example, (1R,2S,5R)-5-methyl-2-isopropylcyclohexanecarboxylic acid derivatives (a key precursor) are synthesized using chiral auxiliaries or enzymatic resolution . Optimal conditions include low-temperature catalysis (-20°C) and Pd/C-mediated hydrogenation to preserve stereochemistry .

Q. How can the aziridine ring be introduced into the ester framework without racemization?

  • Methodological Answer : Aziridine ring formation typically employs Staudinger or Gabriel synthesis routes. For stereochemical retention, use (2S)-aziridine-2-carboxylic acid derivatives pre-functionalized with a (1R)-1-phenylethyl group. Coupling via carbodiimide-mediated esterification (e.g., DCC/DMAP) under inert atmosphere at 0–4°C minimizes epimerization .

Q. What analytical techniques are critical for confirming stereochemical purity?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., R-factor < 0.05 for high precision) .
  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (95:5) to verify enantiomeric excess (>99%) .
  • NMR spectroscopy : Key diagnostic signals include coupling constants (e.g., J = 4–6 Hz for aziridine protons) and NOE correlations to confirm spatial arrangement .

Advanced Research Questions

Q. How does the (1R)-1-phenylethyl substituent influence the compound’s reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer : The bulky (1R)-1-phenylethyl group sterically hinders the aziridine’s N-atom, directing nucleophilic attack to the less substituted C2 position. Kinetic studies (e.g., using MeOH/THF at 40°C) show a 7:3 preference for C2 vs. C3 opening, confirmed by LC-MS monitoring . Computational modeling (DFT at B3LYP/6-31G*) corroborates transition-state stabilization at C2 .

Q. What strategies mitigate aziridine ring instability during long-term storage?

  • Methodological Answer :

  • Storage : Under argon at -20°C in anhydrous DMSO or THF to prevent hydrolysis.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Lyophilization : For solid-state storage, lyophilize with trehalose (1:1 w/w) to maintain crystallinity and reduce moisture uptake .

Q. Are there contradictions in reported synthetic yields for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from varying purification methods. For example, silica gel chromatography may lead to partial decomposition (yields 60–70%), while preparative HPLC (C18 column, acetonitrile/water gradient) improves recovery to 85–90% . Systematic comparison of flash chromatography vs. HPLC under inert conditions is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate
Reactant of Route 2
[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.